(5-Propylthiophen-2-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-propylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBBTUIJGCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694390 | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-24-1 | |
| Record name | B-(5-Propyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Lithiation of 2 Propylthiophene:
The initial step of deprotonation at the 5-position of the thiophene (B33073) ring is crucial and highly sensitive to reaction conditions.
Choice of Organolithium Reagent: n-Butyllithium is a commonly employed reagent for this transformation. The stoichiometry of n-BuLi is a critical parameter to optimize. While a slight excess is often used to ensure complete conversion of the starting material, a large excess can lead to undesired side reactions.
Solvent: The choice of solvent significantly influences the solubility of the reagents and the stability of the lithiated intermediate. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically used. The use of a mixed solvent system, for instance, a mixture of THF and a less polar solvent like hexane, can sometimes improve reaction efficiency and safety, particularly in larger-scale preparations.
Temperature: This reaction is highly exothermic and is typically carried out at low temperatures, commonly -78 °C, to control the reaction rate and prevent side reactions. Maintaining a low temperature throughout the addition of n-BuLi is essential for achieving high regioselectivity and yield. Insufficient cooling can lead to a decrease in yield and the formation of impurities.
Interactive Data Table: Optimization of Lithiation Conditions
| Parameter | Variation | Expected Outcome | Practical Consideration |
| Temperature | -78 °C vs. -40 °C | Higher yield and purity at -78 °C | Requires a reliable cooling bath (e.g., dry ice/acetone). |
| Solvent | THF vs. Diethyl Ether | THF generally provides better solubility for the lithium salt. | THF must be rigorously dried to prevent quenching of the organolithium reagent. |
| n-BuLi (equivalents) | 1.05 vs. 1.2 | 1.05 eq. may be sufficient and more cost-effective. | Precise titration of the n-BuLi solution is necessary for accurate stoichiometry. |
Borylation Reaction:
The reaction of the lithiated thiophene (B33073) with a trialkyl borate (B1201080) is the second key step in the formation of the boronic ester intermediate.
Choice of Borate Ester: Triisopropyl borate and trimethyl borate are frequently used. Triisopropyl borate is often preferred as it can be easier to handle and may lead to higher yields in some cases.
Temperature of Addition: The borate ester is typically added to the reaction mixture while maintaining the low temperature of the lithiation step (-78 °C). This is followed by a gradual warming to room temperature to ensure the reaction goes to completion.
Reaction Time: The optimal reaction time can vary. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the point of maximum conversion.
Hydrolysis and Work Up:
Elucidation of Cross-Coupling Reaction Mechanisms
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov Thiophene-containing biaryls, synthesized via this method, are crucial components in materials science and medicinal chemistry. ntnu.noyoutube.com Understanding the intricate mechanisms of these reactions, particularly with sensitive substrates like thiophene boronic acids, is vital for optimizing reaction conditions and maximizing yields. ntnu.no
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. rsc.org An organoboron compound, such as this compound, activated by a base, reacts with the palladium(II) complex. The halide ligand on the palladium is replaced by the thiophene group from the boronic acid, forming a diorganopalladium(II) intermediate. libretexts.org The precise mechanism of this base-assisted transfer is complex and has been the subject of extensive investigation. rsc.org
Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the thiophene group from the boronic acid) on the palladium(II) center couple and are eliminated from the metal. This bond-forming event creates the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comlibretexts.org
This three-stage sequence forms the basis for this powerful C-C bond-forming methodology. rsc.orgresearchgate.net
The transmetalation step is critically dependent on the presence of a base, yet its exact role has been a topic of significant mechanistic debate. researchgate.netresearchgate.net Two primary pathways have been proposed and studied: the boronate pathway and the oxo-palladium pathway. rsc.org
Boronate Pathway: In this mechanism, the base first reacts with the neutral, three-coordinate boronic acid to form a more nucleophilic, four-coordinate "ate" complex, known as a boronate. rsc.org This activated boronate species then reacts directly with the arylpalladium(II) halide complex, transferring the thiophene group to the palladium center. researchgate.netnih.gov
Ar-Pd(II)-X + [R-B(OH)₃]⁻ → Ar-Pd(II)-R + [X-B(OH)₃]⁻
Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide (B78521) or alkoxide) can react with the arylpalladium(II) halide complex first. This involves the exchange of the halide ligand for a hydroxide or alkoxide ligand, forming a more reactive oxo-palladium species (Ar-Pd(II)-OH). rsc.orgresearchgate.net This intermediate then readily reacts with the neutral boronic acid to facilitate the transfer of the organic group. researchgate.netnih.gov
Ar-Pd(II)-X + OH⁻ ⇌ Ar-Pd(II)-OH + X⁻
Ar-Pd(II)-OH + R-B(OH)₂ → Ar-Pd(II)-R + B(OH)₃
Kinetic studies using ³¹P NMR spectroscopy to monitor the decay of palladium species at low temperatures have suggested that for many systems, the oxo-palladium pathway is kinetically more favored. researchgate.net However, the operative pathway can be influenced by the specific reactants, ligands, and conditions, and both mechanisms may be viable. researchgate.net Recent studies have shown that the use of phase transfer catalysts in biphasic Suzuki-Miyaura reactions can cause a shift from a primarily oxo-palladium pathway to a boronate-based one. nih.govdntb.gov.ua
Elucidating the precise mechanisms of catalytic reactions relies heavily on the detection and characterization of transient intermediates. A variety of advanced analytical techniques have been employed to study the Suzuki-Miyaura coupling of thiophene boronic acids and their analogs.
NMR Spectroscopy: Low-temperature, rapid-injection Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying previously elusive pre-transmetalation intermediates. researchgate.netillinois.edu These studies have successfully characterized species containing Pd-O-B linkages, providing direct evidence for the intermediates that precede the carbon-transfer event. illinois.edu Furthermore, ³¹P and ¹⁹F NMR have been used as probes to qualitatively monitor reaction progress and deduce rate-limiting steps, with studies on dibromothiophenes suggesting that transmetalation is the slowest step. researchgate.net
Mass Spectrometry: Electrospray-ionization mass spectrometry (ESI-MS) allows for the direct observation of catalytic species from a productive reaction mixture. nih.govresearchgate.net This technique is particularly useful for identifying palladium-containing complexes due to their characteristic isotopic distribution pattern, providing insights into active intermediates and catalyst deactivation pathways. researchgate.net
Vibrational Spectroscopy: In-situ Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful tool for the real-time monitoring of heterogeneously catalyzed reactions. By assembling catalytically active palladium nanocubes into dimers, researchers have created platforms with sufficient plasmonic activity to monitor the kinetics of Suzuki-Miyaura reactions at the single-dimer level. nih.gov
Automated Kinetic Profiling: The integration of automated sampling systems with online High-Performance Liquid Chromatography (HPLC) enables the acquisition of high-density, reproducible time-course data for all observable species in a reaction. ubc.ca This temporal profiling provides detailed mechanistic understanding and informs process optimization. ubc.ca
These sophisticated techniques have provided compelling evidence for the structures of intermediates and the relative rates of the catalytic steps, confirming that both the boronate and oxo-palladium pathways can lead to the required Pd-O-B intermediate necessary for transmetalation. researchgate.net
Studies on Protodeboronation Processes
Ar–B(OH)₂ + H₂O → ArH + B(OH)₃ acs.orgnih.gov
The propensity of a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the structure of the organoboron reagent itself. wikipedia.org
pH: The pH of the reaction medium is one of the most critical factors influencing the rate of protodeboronation. wikipedia.orgacs.org Kinetic studies have shown that the stability of heteroarylboronic acids is profoundly pH-dependent. ed.ac.uknih.gov For thienylboronic acids, protodeboronation is often most rapid at pH > 10, which unfortunately overlaps with the basic conditions typically required for efficient Suzuki-Miyaura coupling. researchgate.net The reaction rate is tied to the speciation of the boronic acid, which exists in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form, an equilibrium governed by the pH and the pKa of the boronic acid. mdpi.com
Solvent Effects: The choice of solvent can impact stability. Investigations have often used aqueous-organic mixtures, such as 50% aqueous dioxane, to allow for the monitoring of a wide array of boronic acids under various pH conditions. acs.orgnih.gov
Structural Features: The electronic nature of the organic substituent has a significant effect. Heteroaromatic boronic acids are generally considered to be among the most sensitive to protodeboronation. nih.gov For instance, 2-thienyl boronic acid undergoes much faster protodeboronation than its 3-thienyl regioisomer. ed.ac.uk Electron-donating groups on an aryl ring tend to increase the pKa, while electron-withdrawing groups decrease it, altering the boronic acid's speciation at a given pH and thereby affecting its stability. mdpi.com Furthermore, intramolecular coordination, such as the installation of a pendant carboxyl group, can dramatically increase the oxidative stability of a boronic acid by altering the electronic properties at the boron center. nih.gov
To better understand and predict the stability of boronic acids, comprehensive kinetic models have been developed. These models correlate the observed pseudo-first-order rate constant (k_obs) of protodeboronation with the pH of the medium. acs.orged.ac.uk By fitting experimental pH-rate profiles to these models, researchers have identified several distinct pathways for the decomposition reaction. nih.gov
A general kinetic model includes pathways proceeding via different boron species present at various pH levels: acs.orgnih.gov
| Pathway | Reacting Boron Species | Description |
| i | Deprotonated Boronate ([ArB(OH)₃]⁻) | Base-catalyzed hydrolysis of the boronate anion. |
| ii | Boronate ([ArB(OH)₃]⁻) | Another pathway involving the boronate species. |
| iii | Boronic Acid (ArB(OH)₂) | Specific acid-catalyzed process via electrophilic substitution. |
| ii_cat | Boronate + Boronic Acid | Self-catalysis, where the protodeboronation of the boronate is catalyzed by the neutral boronic acid. This is prominent when pH ≈ pKa. |
| iv | Zwitterionic Species | Relevant for basic nitrogen-containing heteroaromatics. |
| v | Cationic Species | Relevant for basic nitrogen-containing heteroaromatics under acidic conditions. |
This table is based on the overarching kinetic model for pH-mediated speciation and protodeboronation described in the literature. acs.orgnih.gov
Analysis of numerous (hetero)arylboronic acids has revealed that the relative importance of these pathways varies significantly depending on the substrate's structure. acs.org For simple aromatic and non-basic heterocycles like thiophenes, the key pathways often involve the boronic acid and its corresponding boronate anion, including a self-catalyzed pathway that can exacerbate decomposition when the reaction is run at a pH close to the boronic acid's pKa. acs.orgnih.gov These kinetic models are crucial tools for predicting the optimal pH window to maximize the lifetime of sensitive boronic acids during cross-coupling reactions. nih.gov
Mechanistic Aspects of Carbon-Heteroatom Bond Formation Involving Thiophene Boronic Acids
The formation of carbon-heteroatom bonds using thiophene boronic acids, such as this compound, is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with significant applications in pharmaceuticals and materials science. These transformations are typically facilitated by transition metal catalysts, most notably copper and palladium, through cross-coupling reactions. The two primary mechanistic manifolds governing these reactions are the Chan-Lam (or Chan-Evans-Lam) coupling for copper-catalyzed systems and the Buchwald-Hartwig amination for palladium-catalyzed systems. While extensively studied for aryl boronic acids, the involvement of thiophene boronic acids introduces specific mechanistic nuances owing to the unique electronic properties and potential for sulfur coordination of the thiophene ring.
The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds by coupling a boronic acid with an amine, alcohol, or thiol, respectively. wikipedia.org The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and can often be performed under mild conditions, open to the air. wikipedia.org The generally accepted mechanism for the Chan-Lam coupling involves a series of steps beginning with the formation of a copper-heteroatom bond.
The catalytic cycle is thought to proceed through the following key steps:
Ligand Exchange and Coordination: The heteroatom nucleophile (amine, alcohol, or thiol) coordinates to the copper(II) center, displacing a ligand.
Transmetalation: The thiophene boronic acid, in this case, this compound, undergoes transmetalation with the copper(II) complex. This step involves the transfer of the 5-propylthiophen-2-yl group from the boron atom to the copper center. The presence of a base can facilitate this step by activating the boronic acid.
Oxidative Coupling/Reductive Elimination: The resulting organocopper(II) intermediate, now bearing both the thiophenyl group and the heteroatom moiety, can proceed through one of two primary pathways. One proposed pathway involves the oxidation of Cu(II) to a transient Cu(III) species, followed by reductive elimination to form the C-heteroatom bond and a Cu(I) species. wikipedia.org Alternatively, a direct reductive elimination from the Cu(II) intermediate can occur.
Catalyst Regeneration: The formed Cu(I) species is then re-oxidized to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.
Spectroscopic and computational studies have been instrumental in elucidating the intermediates and transition states in the Chan-Lam reaction, although the precise nature of the active copper species and the oxidation state changes can be complex and dependent on the specific reactants and conditions. organic-chemistry.org The electronic properties of the thiophene ring, being more electron-rich than a benzene (B151609) ring, can influence the rate of transmetalation. Furthermore, the potential for the sulfur atom of the thiophene ring to coordinate to the copper center could modulate the reactivity and stability of the intermediates. However, some studies have reported challenges with certain heteroaryl boronic acids; for instance, benzo[b]thiophene-2-boronic acid was found to be unreactive in a specific Chan-Lam C-N coupling reaction, leading primarily to self-coupling of the boronic acid. nih.gov
The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N and C-O bonds. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with an amine or alcohol in the presence of a palladium catalyst and a strong base. nih.gov While the classic Buchwald-Hartwig reaction involves an aryl halide as the electrophile, analogous couplings using boronic acids have been developed, often referred to as Suzuki-Miyaura type C-N or C-O coupling.
The catalytic cycle for the Buchwald-Hartwig reaction is generally understood to involve the following sequence:
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to an aryl or heteroaryl halide/triflate, forming a Pd(II) intermediate.
Heteroatom Ligand Exchange: The amine or alcohol coordinates to the Pd(II) center, typically displacing a halide or triflate ligand.
Deprotonation: A base removes a proton from the coordinated amine or alcohol, forming a palladium-amido or -alkoxo complex.
Reductive Elimination: The final step is the reductive elimination of the C-N or C-O bond from the Pd(II) complex, which regenerates the Pd(0) catalyst and releases the arylated product. nih.govlibretexts.org
The nature of the phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step. nih.gov When considering the use of a thiophene boronic acid in a Suzuki-Miyaura type C-N or C-O coupling, the key transmetalation step would involve the transfer of the thiophenyl group from the boron to the palladium center. Computational studies on the transmetalation step in Suzuki-Miyaura reactions have provided detailed insights into the transition states and the role of the base in facilitating this process. researchgate.net The electron-rich nature of the thiophene ring in this compound could potentially accelerate the transmetalation step compared to electron-deficient aryl boronic acids.
Research has also explored the synthesis of diaryl sulfides via a heterogeneous copper-catalyzed Chan-Lam coupling between thiols and arylboronic acids under mild conditions. researchgate.net Furthermore, palladium-catalyzed couplings of boronic acids with thiocyanates, mediated by copper(I) thiophene-2-carboxylate (B1233283) (CuTC), have been developed for the synthesis of nitriles, highlighting the diverse roles that thiophene-containing molecules can play in these catalytic systems. nih.gov In this latter case, it is proposed that the copper(I) carboxylate acts as a dual activator, with the soft Cu(I) ion interacting with the sulfur of the thiocyanate (B1210189) and the carboxylate activating the boronic acid. nih.gov
The following table summarizes the key mechanistic features of these two important classes of carbon-heteroatom bond-forming reactions as they pertain to thiophene boronic acids.
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination (Suzuki-Miyaura Type C-N/C-O Coupling) |
| Catalyst | Copper (typically Cu(II)) | Palladium (typically Pd(0)/Pd(II) cycle) |
| Key Steps | Ligand Exchange, Transmetalation, Reductive Elimination (possibly via Cu(III)) | Oxidative Addition (of Ar-X), Transmetalation (of Thiophene-B(OH)2), Reductive Elimination |
| Role of Thiophene Boronic Acid | Transfers the thiophenyl group to the copper center. | Transfers the thiophenyl group to the palladium center. |
| Influence of Thiophene Ring | The electron-rich nature may affect the rate of transmetalation. Potential for sulfur coordination to the metal center. | The electron-rich nature may influence the rate of transmetalation. |
| Typical Reaction Partners | Amines, Alcohols, Thiols | Amines, Alcohols (with an aryl/heteroaryl halide/triflate) |
| Oxidant | Often requires an external oxidant (e.g., O2) to regenerate the catalyst. | The catalytic cycle is self-sustaining without the need for an external oxidant. |
Detailed kinetic and computational studies specifically on this compound in these reactions are limited in the public domain. However, by analogy to other thiophene boronic acids and considering the general mechanistic principles, it can be inferred that the electronic and steric properties of the 5-propylthiophen-2-yl moiety will play a significant role in modulating the efficiency and outcome of these carbon-heteroatom bond-forming reactions.
Catalytic Applications of 5 Propylthiophen 2 Yl Boronic Acid Derivatives
Advanced Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. (5-Propylthiophen-2-yl)boronic acid is an excellent coupling partner in various palladium-catalyzed reactions, enabling the introduction of the 5-propylthiophene-2-yl scaffold into diverse molecular architectures.
Functionalization via Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron reagent with an organic halide or triflate. This compound and its derivatives are effective nucleophilic partners in these reactions, allowing for the synthesis of complex biaryl and heteroaryl structures. nih.govchemrxiv.org The reaction is tolerant of a wide array of functional groups and typically proceeds with high yields and selectivity under mild conditions. chemrxiv.org
The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent system. For thiophene-containing polymers, catalyst systems based on Pd(0) with bulky phosphine (B1218219) ligands have been shown to be highly efficient. nih.gov Thiophene (B33073) boronic acid derivatives, including pinacol (B44631) esters, readily couple with a variety of aryl and heteroaryl halides. nih.govnih.gov
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophene-2-boronic acid pinacol ester | 1-Bromo-4-methoxybenzene | Pd(0)/L1 | K3PO4 | Toluene | 92 | nih.gov |
| Thiophene-2-boronic acid pinacol ester | 2-Bromothiophene | Pd(0)/L1 | K3PO4 | Toluene | 93 | nih.gov |
| Phenylboronic acid | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 65 | nih.gov |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 76 | nih.gov |
*L1 refers to a specific phosphine-based bulky ligand.
Iterative Synthesis Strategies Utilizing Boronic Acids
Iterative synthesis allows for the controlled, sequential assembly of molecular building blocks to rapidly construct complex structures. core.ac.uk A key strategy in this area involves the use of N-methyliminodiacetic acid (MIDA) boronates. nih.govacs.org The MIDA ligand protects the boronic acid, rendering it stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling. core.ac.uknih.gov
This protection strategy enables the use of bifunctional building blocks, such as a halo-aryl MIDA boronate. The halide end can participate in a Suzuki-Miyaura coupling, leaving the MIDA boronate intact. Following the coupling, the MIDA group can be cleaved under mild aqueous basic conditions to reveal the free boronic acid, which is then ready for a subsequent coupling reaction. nih.govresearchgate.net This iterative process of "couple-deprotect-couple" allows for the programmed synthesis of complex oligomers and small molecules.
This compound can be converted into its corresponding MIDA boronate, creating a stable, storable building block suitable for such iterative cross-coupling strategies. This would allow for the precise and sequential introduction of the 5-propylthiophene unit into a growing molecular chain.
Chemo- and Regioselectivity in Cross-Coupling with Propylthiophene Scaffolds
Chemo- and regioselectivity are critical considerations when a substrate contains multiple potential reaction sites. In the context of propylthiophene scaffolds, Suzuki-Miyaura reactions can be directed to a specific position based on the differing reactivity of various leaving groups.
A common strategy involves exploiting the differential reactivity of carbon-halogen bonds. The rate of oxidative addition to the palladium catalyst generally follows the trend C-I > C-Br > C-Cl. rsc.org This allows for the selective coupling at a more reactive site while leaving a less reactive one untouched for subsequent functionalization.
Furthermore, selectivity can be achieved between different types of carbon-halogen bonds. For instance, in the coupling of arylboronic acids with 2-bromo-5-(bromomethyl)thiophene, the reaction occurs exclusively at the C(sp²)-Br bond on the thiophene ring, leaving the C(sp³)-Br bond of the bromomethyl group intact. nih.gov This selectivity arises because the oxidative addition step is much slower for benzylic halides compared to aryl halides. nih.gov This principle allows for the initial introduction of an aryl group onto the thiophene ring, with the bromomethyl group available for later nucleophilic substitution or other transformations.
Carbon-Heteroatom Bond Formation
Beyond C-C bonds, this compound is a valuable precursor for forming bonds between carbon and heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S).
Chan-Lam Coupling and Related Reactions (C-N, C-O, C-S)
The Chan-Lam coupling provides a powerful method for forming aryl-heteroatom bonds using a copper catalyst. thieme-connect.comorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, Chan-Lam reactions can often be performed under milder conditions, frequently at room temperature and open to the air. organic-chemistry.orgnih.gov The reaction involves the coupling of an organoboron reagent with an N-H, O-H, or S-H containing compound.
This compound can be used to arylate a wide range of nucleophiles:
C-N Bond Formation: Amines, amides, and other N-heterocycles can be N-arylated to produce the corresponding 2-amino-5-propylthiophene derivatives. nih.govorganic-chemistry.org The reaction is versatile, accommodating various types of amines. nih.gov
C-O Bond Formation: Phenols and alcohols can be O-arylated to form diaryl ethers or aryl alkyl ethers.
C-S Bond Formation: Thiols can undergo S-arylation to yield diaryl thioethers. organic-chemistry.org This transformation is particularly efficient for a wide range of thiols and heteroaryl boronic acids under mild, copper-catalyzed conditions. organic-chemistry.org
| Boronic Acid | Nucleophile | Bond Formed | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| Arylboronic Acids | Methyl 2-aminothiophene-3-carboxylate | C-N | Cu(OAc)2 | CH2Cl2, rt, air | nih.gov |
| Arylboronic Acids | Various N-nucleophiles | C-N | NiCl2·6H2O | ACN, 80 °C, air | organic-chemistry.org |
| Heteroaryl Boronic Acids | Thiols | C-S | CuSO4 | EtOH, rt, air | organic-chemistry.org |
| Arylboronic Acids | Glucosamines | C-N | Cu(OAc)2 | Pyridine, rt, air | rsc.org |
Organoboron Catalysis
In addition to their role as reagents in cross-coupling reactions, arylboronic acids can themselves function as organocatalysts. rsc.orgacs.org They act as mild, water-tolerant Lewis acids to activate functional groups, primarily carbonyls and alcohols. acs.org The catalytic activity stems from the ability of the boron atom to form reversible covalent bonds with oxygen-containing functional groups. rsc.orgacs.org
A prominent application of arylboronic acid catalysis is in dehydrative condensation reactions, such as the direct formation of amides from carboxylic acids and amines. nih.govresearchgate.net In this process, the boronic acid reacts with the carboxylic acid to form a reactive acylboronate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, ultimately forming the amide bond and regenerating the boronic acid catalyst, with water as the only byproduct. nih.gov
The catalytic efficiency is influenced by the electronic properties of the aryl group attached to the boron. Electron-withdrawing groups typically enhance the Lewis acidity of the boron center, leading to more active catalysts. acs.org As an electron-rich heteroaromatic compound, this compound would be expected to function as a milder catalyst compared to electron-deficient analogs like 3,5-bis(trifluoromethyl)phenylboronic acid. researchgate.net This tunable activity allows for the selection of an appropriate boronic acid catalyst for specific substrates and desired reaction conditions.
Lewis Acid Catalysis by Thiophene Boronic Acids
Organoboron acids, including thiophene-based boronic acids, are recognized as stable and organic-soluble Lewis acids with broad applications in catalyzing a variety of chemical reactions. nih.gov The catalytic activity of these compounds is primarily based on the Lewis acidity of the trivalent boron center, which can reversibly form covalent bonds with oxygen-containing functional groups. nih.gov
Furthermore, the introduction of sulfur-containing heteroaromatics, such as thiophene, to triarylboranes has been shown to result in extremely strong Lewis acidities. researchgate.net This enhanced acidity is attributed to the electronic properties of the thiophene ring. While direct studies on this compound are limited, the principles established for related thiophene boronic acid derivatives suggest their potential as effective Lewis acid catalysts. The general mechanism for arylboronic acid-catalyzed amidation is depicted below:
Table 1: Key Intermediates in Arylboronic Acid-Catalyzed Amidation
| Step | Intermediate | Description |
|---|---|---|
| 1 | Acyloxyboronic acid | Formed from the reaction of the carboxylic acid and the arylboronic acid. This intermediate is key to the catalytic cycle. rsc.org |
It is important to note that the specific catalytic activity can be influenced by substituents on the aromatic ring. rsc.org For this compound, the electron-donating nature of the propyl group could modulate the Lewis acidity of the boron center and, consequently, its catalytic efficacy.
Electrophilic Activation in Organic Transformations
Arylboronic acids are increasingly utilized as catalysts that activate hydroxyl groups toward electrophilic reactivity. nih.gov This activation can proceed through the complete or partial ionization of the C(sp³)–OH bond, enabling a range of C-C bond-forming reactions. nih.gov This catalytic strategy avoids the need for stoichiometric activation of alcohols to alkyl halides or sulfonates, thus offering a more atom-economical approach. rsc.org
One prominent application is the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, catalyzed by arylboronic acids. nih.govresearchgate.net In these reactions, the boronic acid facilitates the dehydration of the alcohol to generate a carbocationic intermediate, which is then trapped by the nucleophilic enol form of the 1,3-dicarbonyl compound. acs.org This process leads to the formation of a new carbon-carbon bond with water as the only byproduct. nih.gov
The scope of this electrophilic activation has been extended to the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. nih.gov Electron-deficient arylboronic acids have been found to be particularly effective in catalyzing Friedel-Crafts alkylations of electron-rich arenes and heteroarenes with allylic or benzylic alcohols. nih.gov
The general applicability of arylboronic acids in electrophilic activation is highlighted by their use in various dehydrative C-C bond-forming reactions. The choice of the arylboronic acid catalyst can be critical, with electron-withdrawing groups on the aryl ring often enhancing the catalytic activity. nih.gov
Table 2: Examples of Arylboronic Acid-Catalyzed Dehydrative C-C Bond Formations
| Nucleophile | Electrophile | Catalyst Type | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Secondary benzylic alcohols | Arylboronic acid | C-Alkylated 1,3-diketones | nih.govacs.org |
| 1,3-Ketoesters | Secondary benzylic alcohols | Arylboronic acid | C-Alkylated 1,3-ketoesters | nih.govacs.org |
| Allyltrimethylsilane | Benzylic alcohols | Arylboronic acid | Allylated arenes | nih.gov |
While specific studies detailing the use of this compound in these electrophilic activation reactions are not prevalent, its structural features as an arylboronic acid suggest its potential to function in a similar catalytic capacity. The electronic and steric properties of the 5-propylthiophen-2-yl group would likely play a role in modulating its catalytic performance in such transformations.
Material Science Applications of Thiophene Boronic Acid Systems
Design and Synthesis of Thiophene-Containing Conjugated Polymers
The design of conjugated polymers from thiophene (B33073) boronic acid systems hinges on creating a robust, highly conjugated polymer backbone. The properties of the resulting polymer are intrinsically linked to the structure of the monomer units and the synthetic methodology employed.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it exceptionally well-suited for the synthesis of conjugated polymers. libretexts.orgmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as (5-Propylthiophen-2-yl)boronic acid, with a halide or triflate. libretexts.org For polymerization, this typically involves the reaction of a diborylated monomer with a dihalogenated comonomer (an AA/BB-type polymerization) or the self-condensation of a monomer containing both a boronic acid and a halide group (an AB-type polymerization). nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation from the boron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. mdpi.com The choice of catalyst, ligands, and base is crucial for achieving high molecular weight polymers, which is essential for good material performance. libretexts.org
While highly effective, the Suzuki-Miyaura polycondensation of thienyl boronic acids can be challenging due to the propensity of these monomers to undergo protodeboronation (loss of the boronic acid group). nih.gov To circumvent this instability, more stable derivatives like thienyl N-methyliminodiacetic acid (MIDA) boronate esters have been developed. These bench-stable crystalline solids can be used in Suzuki-Miyaura polymerizations, slowly releasing the boronic acid under specific basic conditions, leading to the formation of high molecular weight copolymers. nih.gov This approach offers a less toxic alternative to other cross-coupling methods like Stille coupling, which utilizes organotin reagents. libretexts.orgnih.gov
The incorporation of this compound as a monomer directly influences the final properties of the conjugated polymer. The alkyl side chain, in this case, a propyl group, plays a critical role in determining the material's processability and its solid-state characteristics. asianpubs.orgtandfonline.com
The primary function of alkyl side chains on a polythiophene backbone is to enhance solubility. ubc.ca Unsubstituted polythiophene is an insoluble and intractable material, but the addition of alkyl groups like propyl renders the resulting polymer soluble in common organic solvents, facilitating its processing and characterization. asianpubs.org
However, the side chain also introduces steric effects that can influence the polymer's conformation. asianpubs.orgtandfonline.com Steric hindrance between adjacent monomer units can cause twisting of the polymer backbone, leading to a decrease in planarity. This departure from planarity can reduce the extent of π-conjugation along the polymer chain, which in turn affects the material's electronic and optical properties. asianpubs.org The length and branching of the alkyl side chain are key factors; for instance, increasing the number of carbon atoms in the alkyl chain can lead to a decrease in the melting point and thermal stability of poly(3-alkylthiophenes). researchgate.net The side chain also dictates the crystalline packing of the polymer chains in the solid state, which has a direct impact on charge carrier mobility. acs.orgcambridge.org While the alkyl group itself is not electronically active, its influence on the polymer's morphology is a critical factor in tuning the final device performance. cambridge.org
| Property | Impact of Alkyl Side Chains (e.g., Propyl) | Source(s) |
| Solubility | Increases solubility in organic solvents, improving processability. | asianpubs.orgubc.ca |
| Backbone Planarity | Can introduce steric hindrance, potentially reducing planarity and π-conjugation. | asianpubs.orgtandfonline.com |
| Thermal Stability | Longer side chains can decrease the melting point and thermal stability. | researchgate.net |
| Crystalline Packing | Influences the solid-state packing and morphology of the polymer films. | acs.orgcambridge.org |
| Electronic Properties | Affects conjugation length and charge carrier mobility through morphological changes. | ubc.caacs.org |
Functionalization of Polymeric Systems
Functionalization of polymers derived from this compound is key to tailoring their properties for specific material science applications. This can be achieved during the polymerization process or through post-polymerization modifications.
Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conductive polymers directly onto an electrode surface. guidechem.comdtic.mil This method involves the oxidative coupling of monomer units from a solution containing the monomer and a supporting electrolyte. For thiophene derivatives, the process is initiated by applying an electrical potential that is sufficient to oxidize the monomer, forming radical cations that then couple to form dimers, oligomers, and ultimately, the polymer film on the electrode. dtic.mil
A significant advantage of electrochemical polymerization is the ability to control the thickness and morphology of the resulting film by adjusting parameters such as the applied potential, current density, and reaction time. guidechem.com The properties of the polymer can be monitored in situ during its growth using techniques like cyclic voltammetry. dtic.mil The introduction of a small amount of a more easily oxidized species, such as bithiophene or terthiophene, can significantly increase the rate of polymerization and lower the required potential for monomer oxidation. dtic.mil This method allows for the direct fabrication of the active layer in electronic devices.
The electronic and optoelectronic properties of polymers synthesized from this compound are fundamentally governed by the structure of the conjugated backbone and the influence of the propyl side chains. The introduction of an electron-donating alkyl group, such as propyl, at the 3-position of the thiophene ring generally lowers the oxidation potential of the monomer and enhances the stability of the resulting polymer. ubc.ca
The length of the alkyl side chain has a demonstrable effect on the electronic structure and electrical characteristics of poly(3-alkylthiophene) thin films. acs.org While longer alkyl chains can improve self-assembly into ordered structures like nanowires, they can also act as an insulating barrier, impeding charge transport between polymer chains or between the polymer and an electrode. acs.org Therefore, an optimal side-chain length is often sought to balance processability and electronic performance.
The optical properties, such as the absorption and emission spectra, are directly related to the effective conjugation length of the polymer. tandfonline.comubc.ca Factors that disrupt the planarity of the backbone, such as steric hindrance from the side chains, can lead to a blue shift in the absorption spectrum, indicating a larger bandgap. asianpubs.orgcambridge.org Conversely, highly regioregular polymers with optimized side-chain packing can exhibit more planar backbones, longer conjugation lengths, and red-shifted absorption spectra. ubc.ca By creating copolymers with different 3-alkylthiophenes, it is possible to precisely control the crystalline structure and, consequently, the optoelectronic properties of the resulting materials. cambridge.org Spectroelectrochemical studies reveal that the application of a potential can reversibly alter the absorption spectra of these polymers, which is the basis for their use in electrochromic devices. researchgate.netresearchgate.net
| Parameter | Influence of Propyl Side Chain | Source(s) |
| Oxidation Potential | Lowers the monomer's oxidation potential and increases polymer stability. | ubc.ca |
| Charge Transport | Can act as an insulating barrier but also aids in self-assembly for improved mobility. | acs.org |
| Optical Bandgap | Influenced by the degree of backbone planarity, which is affected by steric hindrance. | asianpubs.orgcambridge.org |
| Absorption Spectra | Changes in conjugation length due to side-chain effects can shift absorption peaks. | tandfonline.comubc.ca |
| Electrochromism | The polymer's color can be reversibly changed by applying an electrical potential. | researchgate.netresearchgate.net |
Electrochemical Behavior and Applications of Thiophene Boronic Acids
Electrochemical Characterization of (5-Propylthiophen-2-yl)boronic acid and its Polymers
The electrochemical behavior of this compound is intrinsically linked to the electropolymerization of the thiophene (B33073) monomer. Through techniques such as cyclic voltammetry (CV), a polymer film, polythis compound, can be deposited onto an electrode surface. The resulting polymer possesses a conductive polythiophene backbone functionalized with boronic acid groups, which impart specific chemosensitive properties.
While direct electrochemical data for polythis compound is not extensively available, studies on the closely related poly(3-thienylboronic acid) (PThBA) provide significant insights. PThBA films, when synthesized electrochemically, exhibit growing oxidative and reductive peaks with each successive CV cycle, indicating the deposition of an electroactive polymer film. However, once formed, these films often show limited electrochemical activity in aqueous solutions, a behavior consistent with that of unsubstituted polythiophene, which is attributed to the hydrophobic nature of the polymer backbone hindering ion penetration from the aqueous electrolyte.
The presence of the boronic acid group does introduce a notable pH-dependent effect on the polymer's conductivity. Furthermore, the conductivity of PThBA in its most reduced state shows a tendency to increase with decreasing potential, which is a key difference from unsubstituted polythiophene.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to further characterize the polymer film. For polythiophene-based films, EIS can reveal information about the charge transfer resistance, double-layer capacitance, and diffusion processes at the polymer-electrolyte interface. While specific EIS data for polythis compound is not readily found in the literature, a representative impedance spectrum for a functionalized polythiophene film can be illustrated with a Nyquist plot.
Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Functionalized Polythiophene Film (Note: This is illustrative data based on typical behavior of similar polymers, not specific experimental results for polythis compound).
| Parameter | Value | Description |
|---|---|---|
| Rs (Solution Resistance) | 15 Ω | Resistance of the electrolyte solution. |
| Rct (Charge Transfer Resistance) | 250 Ω | Resistance to the electrochemical reaction at the electrode surface. |
| Cdl (Double Layer Capacitance) | 50 µF | Capacitance of the electrical double layer at the electrode-electrolyte interface. |
| W (Warburg Impedance) | - | Represents the diffusion of ions to the electrode surface. |
Development of Chemosensitive Materials and Electrochemical Sensors
The boronic acid functionality makes polymers like polythis compound excellent candidates for chemosensitive materials, particularly for the detection of diols, which are common in saccharides.
Boronic acids reversibly bind with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. This interaction is pH-dependent, with the binding being more favorable in alkaline conditions where the boronic acid is in its tetrahedral boronate form. The binding affinity is influenced by factors such as the pKa of the boronic acid and the diol, as well as the steric and electronic environment of both molecules. The presence of a propyl group at the 5-position of the thiophene ring may influence the binding affinity through steric effects and by altering the electronic properties of the thiophene ring.
A key feature of using electroactive polymers functionalized with boronic acids is the ability to modulate the binding affinity for diols by controlling the electrochemical potential applied to the polymer film. The oxidation state of the polythiophene backbone can influence the acidity of the boronic acid group and its orientation, thereby affecting the binding constant (Ka) with diols.
For instance, studies on poly-3-thienylboronic acid have demonstrated that the binding constant for saccharides like sorbitol can be altered by varying the electrode potential. This electrical control over affinity is a significant advantage for developing "smart" sensors with tunable selectivity and sensitivity. While specific data for the 5-propyl derivative is not available, a similar trend can be anticipated.
Table 2: Hypothetical Influence of Electrode Potential on the Binding Constant (Ka) of Polythis compound with a Diol (Note: This table is illustrative and based on the principles observed for related thiophene boronic acid polymers.)
| Applied Potential (V vs. Ag/AgCl) | Hypothetical Binding Constant (Ka, M-1) | Polymer State |
|---|---|---|
| -0.2 | 800 | Reduced |
| 0.0 | 1200 | Partially Oxidized |
| +0.2 | 1500 | Oxidized |
| +0.4 | 1100 | Highly Oxidized |
Novel Applications in Energy Storage and Interface Regulation (e.g., Lithium Metal Batteries)
The unique properties of boronic acid-functionalized conducting polymers are also being explored for applications in energy storage, particularly in the development of safer and more stable lithium metal batteries. The boronic acid groups can play a crucial role in regulating the solid electrolyte interphase (SEI) on the lithium metal anode.
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles and is critical for the battery's performance and safety. An unstable SEI can lead to the growth of lithium dendrites, which can cause short circuits and battery failure. Boronic acid-functionalized polymers, when used as additives or coatings, can interact with components of the electrolyte or the anode surface to form a more stable and uniform SEI.
For example, the boronic acid moieties can form dynamic covalent bonds (boronic esters) with hydroxyl groups that may be present on the native SEI or with other components in the electrolyte, leading to a self-healing and mechanically robust interface. Thiophene-based polymers, being conductive, can also contribute to a more homogeneous distribution of lithium ions at the anode surface, further suppressing dendrite growth.
While specific research on this compound in this application is yet to be widely reported, the broader class of organoboron-thiophene polymers has shown promise as anode materials in lithium-ion batteries. These materials can offer high reversible capacities and excellent cycling stability. The introduction of organoboron units can lower the LUMO energy level of the polymer, enhancing its electrochemical performance.
Table 3: Potential Contributions of Polythis compound in Lithium Metal Batteries
| Component | Potential Role of the Polymer | Anticipated Benefit |
|---|---|---|
| Solid Electrolyte Interphase (SEI) | Formation of a stable, self-healing boronic ester network. | Suppression of lithium dendrite growth and improved safety. |
| Anode Material | Acts as a high-capacity, stable host for lithium ions. | Enhanced reversible capacity and long-term cycling stability. |
| Electrolyte Additive | Modifies the electrolyte properties to promote uniform lithium deposition. | Improved battery performance and lifespan. |
Computational and Theoretical Investigations of 5 Propylthiophen 2 Yl Boronic Acid
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional geometry and electronic landscape of (5-Propylthiophen-2-yl)boronic acid. mdpi.combibliotekanauki.pl These studies begin by predicting the most stable conformation of the molecule, optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
For this compound, calculations would focus on the planarity of the thiophene (B33073) ring and the orientation of the propyl and boronic acid groups. The boronic acid moiety, B(OH)₂, has a trigonal planar geometry around the boron atom, although it can adopt a tetrahedral structure upon coordination with a Lewis base. diva-portal.org The propyl group, being flexible, can exist in several conformations, with the anti-periplanar arrangement typically being the most stable.
Electronic property analysis involves mapping the distribution of electrons across the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The electron-donating nature of the alkyl group and the electron-withdrawing tendency of the boronic acid group, mediated by the π-system of the thiophene ring, are primary determinants of these orbital energies.
Mulliken charge analysis or other population analysis methods can quantify the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The boron atom is expected to carry a significant positive charge, making it a Lewis acidic center, while the oxygen and sulfur atoms are electron-rich. semanticscholar.org
Table 1: Calculated Molecular and Electronic Properties of this compound (Representative DFT Data) (Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.)
| Parameter | Value | Description |
| Geometric Parameters | ||
| C-B Bond Length | ~1.55 Å | The bond connecting the thiophene ring to the boronic acid group. |
| C-S Bond Length | ~1.73 Å | Average bond length within the thiophene ring. |
| B-O Bond Length | ~1.37 Å | The bond between boron and the hydroxyl oxygen atoms. |
| O-B-O Bond Angle | ~118° | Angle within the boronic acid group, close to ideal 120°. |
| Electronic Properties | ||
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charges | ||
| Charge on Boron (B) | +0.65 e | Indicates a significant electrophilic character. |
| Charge on Sulfur (S) | -0.20 e | Indicates a nucleophilic region on the thiophene ring. |
Reaction Mechanism Predictions and Energy Landscape Mapping (e.g., DFT Studies)
DFT studies are crucial for elucidating the mechanisms of chemical reactions involving this compound. sioc-journal.cn This is particularly relevant for its application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemists can model the entire catalytic cycle to understand the role of each component and predict the reaction's feasibility and selectivity. rsc.org
The process involves mapping the potential energy surface of the reaction. This landscape connects reactants, products, and any intermediates through transition states. By calculating the energies of these stationary points, a detailed reaction profile can be constructed. The highest energy barrier along this profile corresponds to the rate-determining step of the reaction. sioc-journal.cn
For a Suzuki coupling, the theoretical investigation would model key steps:
Oxidative Addition: The palladium catalyst inserts into the bond of an organohalide.
Transmetalation: The organic group from the boronic acid (the 5-propylthiophenyl group) is transferred to the palladium center. This step often involves the formation of a boronate species, and DFT can model the energetics of this transformation. semanticscholar.org
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalyst.
These calculations can explain regioselectivity and stereoselectivity, and predict how changes to the ligands, solvent, or reactants will affect the reaction outcome. rsc.orgacs.org
Table 2: Illustrative Energy Landscape for a Key Reaction Step (e.g., Transmetalation) (Note: Energies are hypothetical and for illustrative purposes.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Oxidative addition complex + Boronate | 0.0 |
| Transition State 1 (TS1) | Structure leading to ligand exchange | +15.2 |
| Intermediate (IM1) | Palladium complex with boronate coordinated | -5.8 |
| Transition State 2 (TS2) | Structure for the transfer of the thiophenyl group | +18.5 (Rate-Determining) |
| Products | Transmetalated palladium complex + Borate (B1201080) salt | -10.3 |
In Silico Design of Novel Thiophene Boronic Acid Derivatives with Tuned Reactivity
Computational chemistry enables the in silico design of novel molecules before their synthesis is attempted in the lab, saving significant time and resources. researchgate.net Starting with the scaffold of this compound, new derivatives can be designed and their properties predicted to achieve a specific function. This is a cornerstone of rational drug design and materials science. mdpi.comacs.orgresearchgate.net
The process involves systematically modifying the parent structure by adding or changing functional groups and then recalculating the properties of the new virtual compounds. For instance, to tune the reactivity of the boronic acid, one might introduce electron-withdrawing or electron-donating groups at different positions on the thiophene ring.
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups would increase the Lewis acidity of the boron atom, potentially increasing its reactivity in certain catalytic cycles or its binding affinity to diol-containing biological targets.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups would decrease the Lewis acidity but could enhance the nucleophilicity of the thiophene ring, altering its behavior in other reactions.
By creating a virtual library of such derivatives and calculating key descriptors (such as pKa, HOMO/LUMO energies, and steric parameters), researchers can identify promising candidates for synthesis. semanticscholar.org This approach allows for the fine-tuning of electronic and steric properties to optimize performance for a specific application, be it as a building block in organic synthesis, a component in an organic electronic device, or a pharmacophore in medicinal chemistry. researchgate.net
Table 3: Predicted Effects of Substituents on the Properties of Thiophene Boronic Acid Derivatives
| Substituent at C4-position | Predicted Effect on Lewis Acidity (pKa) | Predicted Effect on Reactivity in Suzuki Coupling | Rationale |
| -H (Parent Compound) | Baseline | Baseline | Reference point for comparison. |
| -Cl (Chloro) | Decrease (More Acidic) | Generally Increased | Inductive electron-withdrawing effect enhances transmetalation. |
| -OCH₃ (Methoxy) | Increase (Less Acidic) | Generally Decreased | Electron-donating effect reduces the electrophilicity of the boron. |
| -CF₃ (Trifluoromethyl) | Significant Decrease | Significantly Increased | Strong electron-withdrawing group greatly enhances Lewis acidity. |
| -CH₃ (Methyl) | Slight Increase | Slightly Decreased | Weak electron-donating group has a minor passivating effect. |
Q & A
Q. What is the role of boronic acids like (5-propylthiophen-2-yl)boronic acid in designing chemosensors for diol-containing analytes?
Boronic acids reversibly bind to 1,2- or 1,3-diols via boronate ester formation, making them ideal for sensing applications. For example, they are used in HPLC post-column detection of saccharides by forming stable complexes with rhodamine-derived receptors, enabling fluorescence-based quantification . Methodologically, sensor design involves optimizing boronic acid-diol binding affinity through pH adjustments (e.g., physiological pH 7.4) and structural modifications to enhance selectivity. Stopped-flow kinetic studies reveal binding completion within seconds, with kon values correlating with thermodynamic affinities (e.g., fructose > glucose) .
Q. Which analytical techniques are most effective for quantifying trace boronic acid impurities in pharmaceutical compounds?
Triple quadrupole LC-MS/MS in MRM mode is preferred for its sensitivity (detection limits <1 ppm) and selectivity. For underivatized boronic acids, this method reduces sample preparation time compared to derivatization-dependent protocols. Validation parameters (linearity, accuracy, robustness) follow ICH guidelines, with chromatographic separation achieved using C18 columns and mobile phases like ammonium formate/acetonitrile . MALDI-MS is also employed for peptide boronic acids, requiring derivatization with diols (e.g., pinacol) to prevent dehydration/trimerization artifacts. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) simplifies analysis .
Q. How can researchers optimize the synthesis of aromatic boronic acids for reproducibility and yield?
Synthesis optimization involves:
- Substrate selection : Data-driven approaches like QSAR descriptor extraction (e.g., Mordred library) and PCA-guided k-means clustering to maximize chemical diversity while prioritizing in-house substrates .
- Purification strategies : Boronic acids are often synthesized as prodrugs (e.g., esters) to improve stability during multi-step reactions. Post-synthesis, methods like boron affinity chromatography exploit reversible diol binding for separation .
- Characterization : NMR (¹¹B, ¹H, ¹³C) confirms boronic acid identity, while HPLC-MS ensures purity. Thermogravimetric analysis (TGA) evaluates thermal stability, critical for applications like flame retardants .
Advanced Research Questions
Q. How do kinetic and thermodynamic properties of boronic acid-diol binding influence real-time glucose monitoring systems?
While boronic acid-diol binding equilibria are rapid (<10 minutes), kon values (e.g., 4-isoquinolinylboronic acid with fructose: ~10³ M⁻¹s⁻¹) dictate response times in electrochemical sensors. Thermodynamic stability (binding constants Ka ~10²–10⁴ M⁻¹) ensures signal durability. Advanced designs integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to enhance sensor reusability and stability, acting as molecular sieves to exclude interferents like plasma proteins .
Q. What strategies are used to resolve contradictions in boronic acid activity data across proteasome inhibition studies?
Discrepancies in IC50 values (e.g., bortezomib vs. peptide boronic acids) often arise from assay conditions (e.g., pH, buffer composition) or target accessibility. Methodological solutions include:
- Co-crystallization studies : To validate binding modes (e.g., covalent Thr1-Oγ interactions in proteasomes) .
- Comparative kinetics : Stopped-flow fluorescence to differentiate reversible vs. irreversible inhibition mechanisms .
- Cell-based assays : FACScan apoptosis analysis (e.g., Jurkat cells) confirms biological relevance of in vitro IC50 data .
Q. How can boronic acids be engineered to improve thermal stability for flame-retardant applications?
TGA studies show that aromatic boronic acids with electron-withdrawing groups (e.g., halogens) exhibit higher decomposition temperatures (>300°C). Structural rules include:
Q. What novel methodologies enable rapid deconvolution of boronic acid-containing peptide libraries?
Branched peptide boronic acids (≤5 boronic acid groups) are sequenced via MALDI-MS/MS using DHB as a dual matrix/derivatizing agent. Key steps:
- On-plate esterification : DHB reacts with boronic acids in situ, preventing trimerization and simplifying spectra.
- Single-bead analysis : Enables high-throughput screening of combinatorial libraries (e.g., cancer-targeting boronolectins) without purification .
Q. How do computational methods enhance the discovery of boronic acid-based therapeutics?
- Structure-based design : Molecular docking (e.g., Autodock Vina) identifies boronic acids as bioisosteres for carbonyl groups in protease inhibitors (e.g., HCV NS3).
- Dynamic covalent chemistry : Libraries screened via fluorescence polarization (FP) for diol-binding therapeutics (e.g., glucose-responsive insulins) .
- Machine learning : Random forest models predict mutagenicity alerts (e.g., Ames test) to prioritize low-toxicity candidates .
Q. What challenges arise in characterizing peptide boronic acids via mass spectrometry, and how are they mitigated?
Challenges include boroxine formation (dehydration trimerization) and isotopic complexity (¹⁰B/¹¹B). Solutions:
Q. How are boronic acids integrated into electrochemical sensors for real-time analyte monitoring?
Example: Pyrene-appended pyridinium boronic acids (e.g., T1) detect glucose via competitive indicator displacement assays. The redox-active polymer poly-nordihydroguaiaretic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
